ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate is a complex organic compound. It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds are characterized by a simple structure, mild adverse effects, and versatile biological profiles . They have been used extensively in medicinal chemistry due to their wide range of uses .
Molecular Structure Analysis
The molecular structure of 2H/4H-chromenes, including this compound, is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-ch depends on the arrangement of sp3 carbon associated with the ring oxygen . The 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .Scientific Research Applications
Chemical Synthesis and Reactivity
Ethyl 4-((6-isopropyl-2-oxo-2H-chromen-4-yl)methyl)piperazine-1-carboxylate, as part of the broader family of chromene derivatives, has been explored for its reactivity and utility in the synthesis of heterocyclic compounds. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been shown to undergo reactions leading to the formation of triazinones or diones upon refluxing in specific solvents, displaying the compound's utility in creating novel heterocyclic structures with potential biological activity (Vetyugova et al., 2018; Sosnovskikh et al., 2018).
Biological Evaluation
The potential biological activities of chromene derivatives, to which this compound is related, have been explored through the synthesis and evaluation of compounds. For example, innovative coumarin derivatives containing the thiazolidin-4-one ring have been synthesized, with some showing significant antibacterial activity, highlighting the therapeutic potential of this chemical class (Ramaganesh et al., 2010).
In another study, the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates has been undertaken, showing that some compounds possess notable anti-proliferative activities against human breast cancer cell lines, suggesting the relevance of these compounds in cancer research (Parveen et al., 2017).
Antimicrobial and Antifungal Applications
Ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their in vitro antifungal and antibacterial activity. This study showcased the potential of chromene-based compounds in addressing microbial resistance, with some derivatives showing significant antimicrobial efficacy (Tiwari et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Biochemical Pathways
Compounds with similar structures, such as coumarins, have been tested for a variety of biological activities, including anti-hiv, anticancer, antimicrobial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with similar compounds , it can be inferred that this compound might have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 4-[(2-oxo-6-propan-2-ylchromen-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-4-25-20(24)22-9-7-21(8-10-22)13-16-12-19(23)26-18-6-5-15(14(2)3)11-17(16)18/h5-6,11-12,14H,4,7-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQSKJTWFIMCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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